3-(3-Carboxyphenyl)-4-chlorobenzoic acid
Description
3-(3-Carboxyphenyl)-4-chlorobenzoic acid is a benzoic acid derivative featuring a chlorine substituent at the 4-position and a 3-carboxyphenyl group at the 3-position. The chlorine and carboxyphenyl groups influence electronic effects (e.g., acidity), supramolecular interactions (e.g., halogen and hydrogen bonding), and bioactivity (e.g., antimicrobial, anticancer) .
Properties
IUPAC Name |
3-(3-carboxyphenyl)-4-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-5-4-10(14(18)19)7-11(12)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMWSKZCUQYEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689906 | |
| Record name | 6-Chloro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-74-9 | |
| Record name | 6-Chloro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Carboxyphenyl)-4-chlorobenzoic acid typically involves the chlorination of benzoic acid derivatives followed by carboxylation. One common method is the Friedel-Crafts acylation reaction, where a chlorobenzene derivative is reacted with a carboxylic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and carboxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxyl group may be further oxidized to form more complex carboxylic acids or anhydrides.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde, depending on the reagents and conditions used.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic anhydrides or more complex acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-(3-Carboxyphenyl)-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of polymers, dyes, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-(3-Carboxyphenyl)-4-chlorobenzoic acid involves its interaction with various molecular targets. The carboxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and stability depend on substituent positions and electronic properties. Key analogs include:
- 4-Chlorobenzoic acid : Lacks the 3-carboxyphenyl group but shares the 4-chloro substituent.
- 3-Chlorobenzoic acid : Chlorine at the 3-position instead of 3.
- 2-Acylaminobenzoic acid derivatives: Feature carboxyphenylamino groups at the 1-position (e.g., compounds 8–19 in ).
Table 1: Substituent Impact on Key Properties
Physicochemical Properties
Acidity (pKa)
The 4-chloro substituent increases acidity compared to 3-chloro isomers due to stronger electron-withdrawing effects. The additional 3-carboxyphenyl group likely further lowers pKa:
- 3-Chlorobenzoic acid: pKa = 3.85
- 4-Chlorobenzoic acid: pKa = 3.98
- 3-Carboxyphenyl group: Expected to reduce pKa by ~1–2 units due to electron-withdrawing effects .
Supramolecular Interactions
- Halogen bonding : 4-Chloro substituents participate in stronger halogen bonds than 3-Cl analogs, stabilizing cocrystals/salts .
Antimicrobial Activity
- 4-Chlorobenzoic acid derivatives : Exhibit higher toxicity against Gram-positive/-negative bacteria (e.g., compound 5-19 in ).
- Molecular salts vs. cocrystals : Salts of 4-chlorobenzoic acid (e.g., compound 3 in ) show greater antibacterial efficiency than cocrystals .
Anticancer and Enzyme Inhibition
- 2-Acylaminobenzoic acids: Compounds with 3-carboxyphenyl groups (e.g., 17 in ) show moderate cytotoxicity (IC50: 29–32 μM) against colon and lung cancers.
- PCAF HAT inhibition : 3-Carboxyphenyl benzamides (e.g., compound 9, 11 in ) exhibit ~71% inhibition at 100 μM, comparable to anacardic acid .
Table 2: Bioactivity Comparison
Biodegradation Pathways
- 4-Chlorobenzoic acid : Degraded via the ortho-cleavage pathway in Pseudomonas knackmussii B13, releasing >96% chlorine .
- 3-Chlorobenzoic acid : Metabolized to chlorocatechol, but pathways differ due to substituent position .
- 3-Carboxyphenyl group : Likely undergoes decarboxylation or hydroxylation, though specific data are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
